molecular formula C11H18N2O3S B8365628 1-[(3-Thiazolidinylcarbonyl)amino]cyclohexanecarboxylic acid

1-[(3-Thiazolidinylcarbonyl)amino]cyclohexanecarboxylic acid

Cat. No.: B8365628
M. Wt: 258.34 g/mol
InChI Key: FPNLOGMMTPJGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Thiazolidinylcarbonyl)amino]cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C11H18N2O3S and its molecular weight is 258.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H18N2O3S

Molecular Weight

258.34 g/mol

IUPAC Name

1-(1,3-thiazolidine-3-carbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H18N2O3S/c14-9(15)11(4-2-1-3-5-11)12-10(16)13-6-7-17-8-13/h1-8H2,(H,12,16)(H,14,15)

InChI Key

FPNLOGMMTPJGSU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)N2CCSC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 78 mg (0.6 mmol) of N,N-dimethylaminopyridine and 1 g (6.36 mmol) of 1-aminocyclohexanecarboxylic acid methyl ester in methylene chloride was added to a solution of 1.39 mg (6.36 mmol) of di-t-butyl dicarbonate in 10 ml of methylene chloride, and the mixture was stirred at room temperature for 30 minutes. Thereafter, a solution of 1.29 g (12.7 mmol) of triethylamine and 680 mg (7.6 mmol) of thiazolidine in methylene chloride was added, and the mixture was stirred at room temperature overnight. After the reaction solution was concentrated, the residue was dissolved in ethyl acetate, and the mixture was washed with water, a 10% aqueous potassium hydrogensulfate solution, a saturated aqueous sodium hydrogencarbonate solution and then saturated brine, followed by drying with anhydrous sodium sulfate. After the solvent was distilled off under reduced pressure, tetrahydrofuran and 1N aqueous sodium hydroxide solution were added to the residue, and the mixture was heated under reflux for 3 hours. After ether was added to the reaction solution to wash it, the aqueous layer was neutralized by concentrated hydrochloric acid, and it was extracted with ethyl acetate. After the obtained organic layer was washed with saturated brine, it was dried with anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain 1.1 g (66%) of the title compound.
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.39 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step Two
Quantity
680 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
66%

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